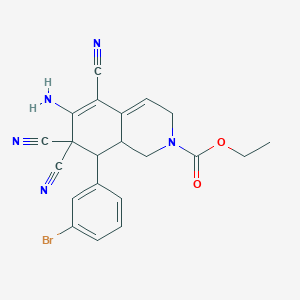![molecular formula C19H14N2O6 B433418 2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one CAS No. 247079-73-8](/img/structure/B433418.png)
2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranochromene core with various substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with aromatic aldehydes in the presence of a base, followed by nitration and amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-amino-3-methoxyphenyl)chromen-4-one
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one is unique due to its specific substituents and the pyranochromene core. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
247079-73-8 |
|---|---|
Molecular Formula |
C19H14N2O6 |
Molecular Weight |
366.3g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C19H14N2O6/c1-25-12-8-4-2-6-10(12)14-15-17(27-18(20)16(14)21(23)24)11-7-3-5-9-13(11)26-19(15)22/h2-9,14H,20H2,1H3 |
InChI Key |
WSGCDVOWKYOSPM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2[N+](=O)[O-])N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2[N+](=O)[O-])N |
solubility |
2.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzoyl-2-(3-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433338.png)
![1-benzoyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433340.png)
![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B433345.png)

![6-amino-1',2-diethylspiro[3,8a-dihydro-1H-isoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile](/img/structure/B433357.png)
![2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B433358.png)
![diethyl 6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4'-piperidine]-1',2-dicarboxylate](/img/structure/B433359.png)
![6-amino-8-[1,1'-biphenyl]-4-yl-2-methyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile](/img/structure/B433361.png)
![4-(4-Fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B433362.png)
![4-(4-Methoxyphenyl)-2-[(2-phenoxyethyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B433363.png)
![4,6-Diphenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B433364.png)
![2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B433367.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B433370.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B433371.png)
